molecular formula C14H19NO B14536195 N-(2-Ethoxyphenyl)cyclohexanimine CAS No. 62049-87-0

N-(2-Ethoxyphenyl)cyclohexanimine

Cat. No.: B14536195
CAS No.: 62049-87-0
M. Wt: 217.31 g/mol
InChI Key: CDQMIURZTPUSNQ-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)cyclohexanimine is a cyclohexanimine derivative featuring a 2-ethoxyphenyl substituent attached to the nitrogen atom of the imine group.

Properties

CAS No.

62049-87-0

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-(2-ethoxyphenyl)cyclohexanimine

InChI

InChI=1S/C14H19NO/c1-2-16-14-11-7-6-10-13(14)15-12-8-4-3-5-9-12/h6-7,10-11H,2-5,8-9H2,1H3

InChI Key

CDQMIURZTPUSNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)cyclohexanimine typically involves the reaction of 2-ethoxyaniline with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)cyclohexanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-ethoxyphenyl)cyclohexanone, while reduction can produce N-(2-ethoxyphenyl)cyclohexylamine .

Scientific Research Applications

N-(2-Ethoxyphenyl)cyclohexanimine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)cyclohexanimine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The pathways involved may include modulation of ion channels, alteration of signal transduction pathways, and interaction with cellular proteins .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone (HXE)
  • Molecular Formula: C14H19NO2 .
  • Key Features: Contains a cyclohexanone backbone with an ethylamino group and a 3-hydroxyphenyl substituent.
  • Comparison: Functional Groups: HXE has a ketone (C=O) and hydroxyl (–OH) group, whereas N-(2-Ethoxyphenyl)cyclohexanimine replaces the ketone with an imine (C=N) and substitutes –OH with –OCH2CH3. Mass Data: HXE exhibits an observed mass of 233.1416 g/mol (M+H⁺ = 234.1489) . The target compound’s molecular weight is expected to be higher due to the ethoxy substituent.
N-(Carboxymethyl)cycloheximide
  • Synthesis : Synthesized via zinc(II)-mediated reactions and PyBOP coupling, yielding 41–77% .
  • Comparison :
    • The carboxymethyl (–CH2COOH) group introduces acidity and hydrogen-bonding capability, contrasting with the ethoxyphenyl group’s electron-donating and hydrophobic nature.
    • Synthetic yields for similar compounds suggest that steric hindrance from the 2-ethoxyphenyl group in the target compound may reduce reaction efficiency compared to less bulky substituents .
N-(2-Hydroxyethyl)cyclohexylamine
  • Structure : Features a hydroxyethyl (–CH2CH2OH) group attached to cyclohexylamine.
  • Comparison :
    • The hydroxyl group in this compound enhances water solubility, whereas the ethoxyphenyl group in the target compound prioritizes lipid solubility.
    • Such differences impact applications; hydroxyethyl derivatives are often used in hydrophilic matrices, while ethoxyphenyl variants may suit lipophilic environments .

Physicochemical and Pharmacological Properties

Solubility and Reactivity
  • HXE : Polar functional groups (ketone, hydroxyl) confer moderate water solubility, ideal for aqueous-phase reactions.
  • This compound : The ethoxy group reduces polarity, favoring organic solvents like DCM or ethyl acetate. Its imine group may render it prone to hydrolysis under acidic conditions compared to HXE’s stable ketone .

Data Tables

Table 1: Molecular Properties of this compound and Analogues

Compound Molecular Formula Key Functional Groups Observed Mass (g/mol) Notable Properties
This compound C14H19NO (est.) Imine (C=N), Ethoxyphenyl N/A High lipophilicity, hydrolytically sensitive
HXE C14H19NO2 Ketone (C=O), Hydroxyphenyl 233.1416 Moderate polarity, NPS activity
N-(Carboxymethyl)cycloheximide C15H21NO3 (est.) Carboxymethyl, Imine N/A Acidic, hydrogen-bonding capable

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